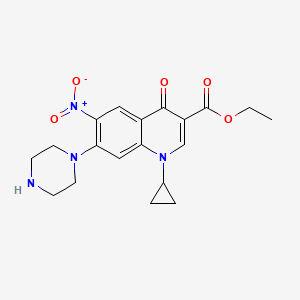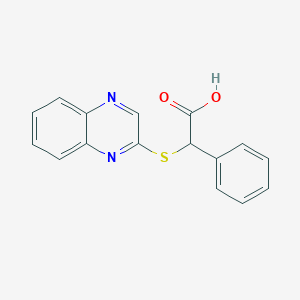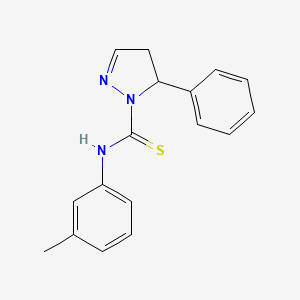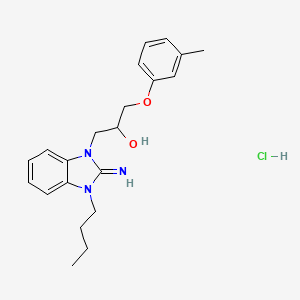
ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
概要
説明
Ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylate is a synthetic compound belonging to the quinolone class of antibiotics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: The quinoline core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the nitro group: The nitro group is introduced via nitration reactions.
Cyclopropyl group addition: The cyclopropyl group is added through a cyclopropanation reaction.
Piperazinyl group addition: The piperazinyl group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperazinyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用機序
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death.
類似化合物との比較
Ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylate is compared with other quinolone antibiotics such as ciprofloxacin and levofloxacin. While all these compounds share a similar quinolone core, ethyl 1-cyclopropyl-6-nitro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which may confer distinct antibacterial properties and spectrum of activity.
List of Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
特性
IUPAC Name |
ethyl 1-cyclopropyl-6-nitro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-2-28-19(25)14-11-22(12-3-4-12)15-10-16(21-7-5-20-6-8-21)17(23(26)27)9-13(15)18(14)24/h9-12,20H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHDRFVVXBHMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N3CCNCC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4108643.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4108651.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4108656.png)
![3-[(2-methoxyethyl)(2-thienylmethyl)amino]propane-1,2-diol](/img/structure/B4108664.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4108671.png)

![ethyl 4-[({[5-(3-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4108680.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1-phenyl-1H-1,2,4-triazole](/img/structure/B4108691.png)
![4-(2-chloro-4-nitrophenyl)-1-[(3,4-dichlorophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B4108697.png)

![4-{3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4108718.png)

![1-[2-(diethylamino)ethyl]-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine](/img/structure/B4108744.png)
